3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Overview
Description
“3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a chemical compound with the CAS Number: 21410-06-0. It has a molecular weight of 245.67 . The IUPAC name for this compound is 3-benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine .
Molecular Structure Analysis
The InChI code for “3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is 1S/C11H8ClN5/c12-10-9-11(14-7-13-10)17(16-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Pharmaceutical Applications
- Summary of Application : Compounds containing the 1,2,4-triazole scaffold, such as “3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine”, are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- Methods of Application : The synthesis of these compounds often involves multistep synthetic routes . However, the specific methods of application or experimental procedures for “3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine” are not detailed in the sources I found.
Cancer Treatment
- Summary of Application : Compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, such as “3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine”, have been investigated as potential inhibitors of CDK2, a protein kinase that is a target for cancer treatment .
- Methods of Application : These compounds were synthesized and tested for their ability to inhibit the growth of various cancer cell lines . The specific methods of application or experimental procedures for “3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine” are not detailed in the sources I found.
- Results or Outcomes : Most of the prepared compounds significantly inhibited the growth of the examined cell lines . Specifically, compounds 14 & 15 showed the best cytotoxic activities against the three cell lines with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively . Enzymatic inhibitory activity against CDK2/cyclin A2 was achieved for the most potent anti-proliferative compounds .
Antimicrobial Applications
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
properties
IUPAC Name |
3-benzyl-7-chlorotriazolo[4,5-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-10-9-11(14-7-13-10)17(16-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYUVZPCMWVWAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)Cl)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503876 | |
Record name | 3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
CAS RN |
21410-06-0 | |
Record name | 3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.